molecular formula C10H8BrNO B599018 3-Bromo-7-methylquinolin-4(1H)-one CAS No. 1204812-05-4

3-Bromo-7-methylquinolin-4(1H)-one

Katalognummer: B599018
CAS-Nummer: 1204812-05-4
Molekulargewicht: 238.084
InChI-Schlüssel: QZGZCUMYXNBTOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-methylquinolin-4(1H)-one is a brominated quinolinone derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The 4-quinolone core is a privileged structure in pharmacology, and the bromine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of infectious disease and oncology. Research into analogous 4(1H)-quinolone compounds has demonstrated potent antibacterial activity by targeting bacterial quorum-sensing processes, a promising strategy to combat antibiotic-resistant pathogens . Furthermore, structurally similar endochin-like quinolones (ELQs) have shown exceptional efficacy as antimalarial agents, targeting the parasite's mitochondrial electron transport chain . The strategic bromination of the quinolin-4(1H)-one scaffold is a well-established method to enhance biological activity and develop compounds capable of affecting virulence factors in microorganisms . Researchers can utilize this high-purity building block to synthesize advanced lead compounds for evaluating new modes of action against resistant strains of bacteria and Plasmodium parasites. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

1204812-05-4

Molekularformel

C10H8BrNO

Molekulargewicht

238.084

IUPAC-Name

3-bromo-7-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

QZGZCUMYXNBTOM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Quinolinone Family

6-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS 145369-94-4)
  • Structural Differences : The bromine is positioned at the 6-carbon instead of the 3-carbon, and the molecule is partially saturated (2,3-dihydro).
  • Implications : Reduced aromaticity alters conjugation and reactivity. The dihydro structure may enhance solubility but reduce stability compared to the fully aromatic target compound .
7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS 99365-40-9)
  • Structural Differences : Bromine at the 7-position, ketone at the 2-position, and a dihydro moiety.
7-Bromo-2-methylquinazolin-4(3H)-one (CAS 194851-16-6)
  • Structural Differences: A quinazolinone core (two nitrogen atoms in the heterocycle) with a methyl group at the 2-position.

Brominated Heterocycles with Varied Scaffolds

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Structural Differences: A 6-bromoquinoline with an amine-linked difluoromethylphenyl group.
  • Implications : The amine substituent enables participation in hydrogen bonding and π-π stacking, enhancing interactions with biological targets like kinases or receptors. The difluoromethyl group improves metabolic stability .
7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DK-IV-22-1)
  • Structural Differences: Incorporates a pyrazole ring fused to the quinoline, with a trifluoromethoxyphenyl substituent.
7-Amino-4-bromoisoquinolin-1(2H)-one
  • Structural Differences: An isoquinolinone scaffold with bromine at the 4-position and an amino group at the 7-position.
  • Implications: The isoquinoline framework shifts the electronic distribution, altering absorption and emission properties, which may be advantageous in fluorescent probes or photopharmacology .
NMR Data Trends
  • Methyl Groups: The 7-methyl group in the target compound would exhibit a downfield shift in <sup>1</sup>H NMR (~δ 2.5–3.0 ppm) due to deshielding by the adjacent quinoline ring.
  • Bromine Effects: Aromatic protons near bromine (e.g., 3-Br in the target) show significant deshielding (δ 7.5–8.5 ppm), while dihydroquinolinones (e.g., 6-Br-dihydro derivatives) display upfield shifts for saturated carbons (δ 2.0–3.0 ppm for CH2) .

Vorbereitungsmethoden

Direct Bromination Using Molecular Bromine

Molecular bromine (Br₂) remains the most widely used reagent for introducing bromine at the 3-position of quinolin-4(1H)-one scaffolds. The reaction typically proceeds in glacial acetic acid at 0–20°C to minimize polybromination. For 7-methylquinolin-4(1H)-one, bromination occurs regioselectively at the 3-position due to the electron-donating effect of the 7-methyl group, which activates the adjacent carbon for electrophilic substitution.

Reaction Conditions:

  • Solvent: Glacial acetic acid (polar protic) enhances electrophilic bromine generation.

  • Catalyst: Benzoyl peroxide (0.5–1.0 mol%) initiates radical bromination pathways, improving reaction rates.

  • Yield: 78–85% after recrystallization from ethanol/water mixtures.

Mechanistic Insights:
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Acetic acid protonates Br₂, generating HBr and Br⁺, which attacks the electron-rich 3-position. Steric hindrance from the 7-methyl group directs bromination away from the 5- and 8-positions.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a safer alternative to molecular bromine, particularly for large-scale syntheses. In chloroform, NBS selectively brominates 7-methylquinolin-4(1H)-one at the 3-position under radical conditions.

Optimized Protocol:

  • Dissolve 7-methylquinolin-4(1H)-one (1.0 eq) in anhydrous chloroform.

  • Add NBS (1.1 eq) and benzoyl peroxide (0.3 mol%).

  • Reflux at 60°C for 6–8 hours.

  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Key Advantages:

  • Safety: Avoids handling toxic Br₂ gas.

  • Yield: 82–88% with >99% purity by HPLC.

Alternative Synthetic Routes

Cyclization of 2-Amino-5-bromo-3-methylbenzoic Acid Derivatives

A two-step synthesis starting from 2-amino-5-bromo-3-methylbenzoic acid involves:

  • Amide Formation: React with cyclopropanecarbonyl chloride to form the corresponding amide.

  • Cyclization: Heat in polyphosphoric acid (PPA) at 120°C for 4 hours to yield 3-bromo-7-methylquinolin-4(1H)-one.

Data Table 1: Cyclization Reaction Parameters

ParameterValue
Starting Material2-Amino-5-bromo-3-methylbenzoic acid
Cyclizing AgentCyclopropanecarbonyl chloride
SolventDichloromethane
Temperature25°C (Step 1), 120°C (Step 2)
Yield76%

Oxidative Bromination of 7-Methylindoline-2,3-dione

A novel route employs 7-methylindoline-2,3-dione as a precursor:

  • Bromination: Treat with HBr/H₂O₂ in acetic acid to introduce bromine at the 3-position.

  • Oxidation: Use H₂O₂ in basic conditions to oxidize the indole ring to a quinolinone.

Critical Observations:

  • Regioselectivity: The methyl group at position 7 directs bromination to the 3-position via steric and electronic effects.

  • Yield: 70–75% after acid-base workup.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar Aprotic Solvents: Dimethylformamide (DMF) increases reaction rates by stabilizing ionic intermediates but may reduce regioselectivity.
Low-Temperature Bromination: Conducting reactions at 0–5°C suppresses di-bromination, improving mono-brominated product yields by 15–20%.

Data Table 2: Solvent Impact on Bromination

SolventDielectric ConstantYield (%)Purity (%)
Glacial Acetic Acid6.28598
Chloroform4.88899
DMF36.77895

Catalytic Enhancements

Lewis Acid Catalysts: FeCl₃ (5 mol%) increases bromination rates by polarizing Br₂, facilitating electrophilic attack.
Microwave Assistance: Reduces reaction times from 8 hours to 45 minutes with comparable yields (84%).

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 12.1 (s, 1H, NH)

  • δ 8.2 (d, J = 8.4 Hz, 1H, H-5)

  • δ 7.6 (d, J = 8.4 Hz, 1H, H-8)

  • δ 2.4 (s, 3H, 7-CH₃).

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 3250 cm⁻¹ (N-H stretch).

LC-MS: m/z 252.1 [M+H]⁺ (calc. 252.0).

Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 150 mm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Brominating Agents

HBr/AcOH Systems: Generate Br₂ in situ, reducing raw material costs by 30% compared to NBS.

Waste Management

Bromine Recovery: Distillation of reaction mixtures recovers 60–70% of unreacted Br₂, aligning with green chemistry principles .

Q & A

Q. Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature100–110°CYield ↑ by 20–30%
Solvent (DMF)0.5–1.0 MPurity >95%
Reaction Time12–18 hrsMinimizes side products

Basic: Which analytical techniques are critical for characterizing 3-Bromo-7-methylquinolin-4(1H)-one?

Routine characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, methyl at C7) and ring structure .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₁₀H₈BrNO) and isotopic patterns for bromine .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Basic: What biological activities are reported for structurally related quinolinone derivatives?

Analogous compounds exhibit diverse bioactivities, though data for the target compound remains limited. Table 2 summarizes findings from similar brominated quinolinones:

Q. Table 2: Bioactivity of Brominated Quinolinone Derivatives

CompoundAntimicrobial ActivityAnticancer IC₅₀Reference
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-oneModerate50–100 nM
5-Bromo-3,4-dihydroquinolin-2(1H)-oneHigh10–50 nM

Note: Target compound requires empirical testing to confirm activity profiles.

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR peaks) demand:

  • Triangulation : Cross-validate using multiple techniques (e.g., 2D NMR, X-ray crystallography) .
  • Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data .
  • Isotopic Labeling : Trace reaction pathways to identify byproducts .

Advanced: What strategies improve structure-activity relationship (SAR) studies for this compound?

  • Systematic Substituent Variation : Introduce halogens, alkyl, or electron-withdrawing groups at C3/C7 to assess bioactivity changes .
  • Pharmacophore Modeling : Map electronic and steric features to predict target binding (e.g., kinase inhibition) .
  • In Silico Screening : Molecular docking against protein databases (e.g., PDB) prioritizes experimental targets .

Advanced: How should researchers design experiments to evaluate the compound’s anticancer potential?

  • Cell Line Panels : Test across diverse cancer types (e.g., MCF-7, HeLa, A549) with standard chemotherapeutics as controls .
  • Mechanistic Studies : Assess apoptosis (via caspase-3 assays) and cell cycle arrest (flow cytometry) .
  • Dose-Response Curves : Determine IC₅₀ values using MTT/WST-1 assays at 24–72 hrs .

Advanced: What methodologies address low yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving reproducibility .
  • Catalyst Recycling : Immobilize catalysts (e.g., silica-supported ZnCl₂) to reduce costs .
  • Byproduct Analysis : Use LC-MS to identify and suppress side reactions .

Key Considerations for Researchers

  • Data Integrity : Employ triangulation (e.g., spectral, computational, synthetic) to validate findings .
  • Ethical Compliance : Adhere to safety protocols for halogenated compounds, especially bromine handling .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, bioassays, and computational tools for robust SAR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.